molecular formula C11H17NO4 B12950522 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one

1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one

Katalognummer: B12950522
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: SYZIATWHSTXMHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,9-Trioxa-12-azadispiro[425825]pentadecan-13-one is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one typically involves multi-step organic reactions. The process often starts with the formation of the core spiro structure, followed by the introduction of oxygen and nitrogen atoms through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler compounds with fewer functional groups.

Wissenschaftliche Forschungsanwendungen

1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4,7-Trioxa-10-azadispiro[4.2.58.25]pentadecan-13-one
  • 1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-14-one

Uniqueness

1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

1,4,9-trioxa-12-azadispiro[4.2.58.25]pentadecan-13-one

InChI

InChI=1S/C11H17NO4/c13-9-10(14-6-5-12-9)1-3-11(4-2-10)15-7-8-16-11/h1-8H2,(H,12,13)

InChI-Schlüssel

SYZIATWHSTXMHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC13C(=O)NCCO3)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.